molecular formula C17H16N2O3 B145382 Emakalim CAS No. 129729-66-4

Emakalim

货号 B145382
CAS 编号: 129729-66-4
分子量: 296.32 g/mol
InChI 键: MMSFHQSHXRMPLJ-CVEARBPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Emakalim has a molecular formula of C17H16N2O3 . Its average mass is 296.320 Da and its monoisotopic mass is 296.116089 Da .


Physical And Chemical Properties Analysis

Emakalim has a molecular formula of C17H16N2O3 . Its average mass is 296.320 Da and its monoisotopic mass is 296.116089 Da . For more detailed physical and chemical properties, please refer to a reliable chemical database or consult a chemistry expert.

科学研究应用

实验医学和健康行为改变

Emakalim在实验医学(EM)中的相关性可以与其在健康行为改变中的作用联系起来。EM强调对改变的目标或机制进行实验性测试,重点是识别和验证促进行为改变的目标。这一领域的研究旨在确定在各种情况下促进行为改变的有效策略,这是Emakalim的功能可能相关的背景(Sheeran, Klein, & Rothman, 2017)

环境科学和可持续发展

Emakalim的应用延伸到环境科学和可持续发展。它可以用于研究应对气候变化和可持续环境实践。了解其对环境健康和可持续性的影响至关重要,特别是在第四次工业革命(4IR)的背景下,以及其对可持续环境应用的影响(Proceedings of the 3rd International Conference on Science and Technology Applications in Climate Change, 2019)

教育研究

在教育背景下,Emakalim可能被考虑在探索科学态度和学习方法的研究中。上下文教学和学习模型,可能会整合Emakalim,已被证明可以改善学生的科学态度,这表明了它在教育研究中的相关性(Widarwati, Rintayati, & Chumdari, 2018)

实验模态分析

Emakalim可能与实验模态分析(EMA)相关,在该方法中用于研究在振动激励下结构的动态特性。在EMA中,非接触方法具有优势,特别是当目标对损坏或污染敏感时。Emakalim的特性在推进EMA方法和应用方面可能具有重要意义(Farshidi, Trieu, Park, & Freiheit, 2010)

合成和血管舒张活性研究

在血管舒张活性研究领域,Emakalim被直接研究。其性质和效果已与新型苯并吡喃-4-硫脲衍生物进行比较,以寻求更强效和选择性的钾通道开放剂。这项研究有助于了解Emakalim在医学和药理科学中的潜在应用(Huang Wen-long, 2007)

未来方向

The future directions of Emakalim are not clear from the search results. As its global highest R&D status is now discontinued , it may not be under active development. For the most accurate and up-to-date information, please refer to recent scientific literature or contact relevant pharmaceutical companies.

属性

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSFHQSHXRMPLJ-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emakalim

CAS RN

129729-66-4
Record name Emakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129729664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1ZL87F3PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emakalim
Reactant of Route 2
Emakalim
Reactant of Route 3
Emakalim
Reactant of Route 4
Reactant of Route 4
Emakalim
Reactant of Route 5
Emakalim
Reactant of Route 6
Emakalim

Citations

For This Compound
34
Citations
SY Zhao, WL Huang, HB Zhang - Yao xue xue bao= Acta …, 2002 - europepmc.org
… L-1 are less potent than the reference compound emakalim. However they are more potent than emakalim to inhibition high concentration KCl-induced vasocontraction at 1 x 10(-5) mol.…
Number of citations: 5 europepmc.org
G Haeusler, I Lues - European heart journal, 1994 - academic.oup.com
Potassium channel activators have the ability to open potassium channels in a variety of cells Since most of their effects are antagonized by antidiabetic sulfonylureas, the ATP-sensitive …
Number of citations: 16 academic.oup.com
R Bergmann, R Gericke - Archiv der Pharmazie, 1994 - Wiley Online Library
Swern oxidation of chromanol 1 led to ketone 3 with concomitant chlorination of the adjacent 4‐position. Using Leuckart conditions, chromanone 2 was converted to enamine 5. ‐ 4‐…
Number of citations: 4 onlinelibrary.wiley.com
JM Evans, SG Taylor - Progress in medicinal chemistry, 1994 - Elsevier
Publisher Summary This chapter discusses recent advances in studies of structure-activity relationships (SAR) of the various types of potassium channel activators (KCAs), reports on …
Number of citations: 28 www.sciencedirect.com
JM Evans - Pharmacochemistry Library, 1996 - Elsevier
Publisher Summary This chapter discusses the recent advances in potassium channel activators. Potassium channels have been the subject of extensive research for some time, but …
Number of citations: 0 www.sciencedirect.com
YS Jung, CH Moon, SE Yoo, HS Shin - Biomolecules & …, 1996 - koreascience.kr
The effect of potassium channel openers, KR-30450, KR-30818 and lemakalim have been compared against several spasmogens in guinea pig bronchi. In guinea pig bronchi, KR-…
Number of citations: 3 koreascience.kr
YS Jung, CH Moon, SE Yoo, HS Shin - YAKHAK HOEJI, 1997 - koreascience.kr
The effect of potassium channel openers, SKP-450, SKP-818 and lemakalim have been compared in rat heart and aorta. In rat isolated heart, SKP-450 had a greater negative inotrop ic …
Number of citations: 2 koreascience.kr
T Takahashi, H Koga, H Sato, T Ishizawa… - Bioorganic & medicinal …, 1998 - Elsevier
The synthesis and vasorelaxant activity of 2-fluoromethylbenzopyran potassium channel openers are described. These (2-fluoromethyl) derivatives displayed smooth muscle relaxant …
Number of citations: 8 www.sciencedirect.com
H Purcell, K Fox - Myocardial Protection and the KATP Channel, 1995 - Springer
Potassium ion (K + ) channels play a dominant role in controlling the resting membrane potential of excitable cells. They are ubiquitous, structurally diverse and functionally are perhaps …
Number of citations: 1 link.springer.com
PE Puddu, KD Garlid, F Monti, K Iwashiro… - Cardiovascular drug …, 2000 - academia.edu
… Currently available KCOs, including aprikalim, bimakalim, cromakalim, emakalim, nicorandil, and pinacidil, display a high affinity for potassium channels of vascular smooth muscle. …
Number of citations: 17 www.academia.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。